

Application Notes and Protocols for AK-2292 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

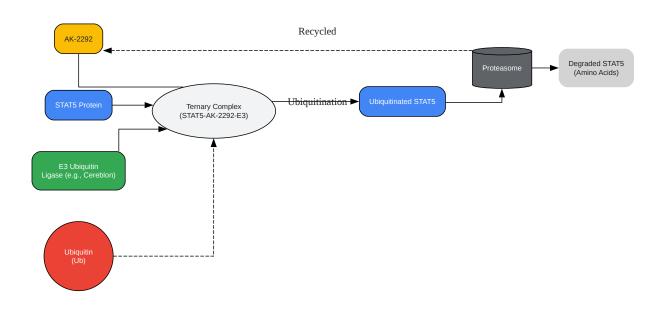
These application notes provide detailed protocols for the dosing and administration of **AK-2292**, a potent and selective STAT5 PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models of human leukemia. The following sections outline the necessary procedures for in vivo studies, from cell line maintenance and tumor model generation to compound administration and analysis of target protein degradation.

Overview of AK-2292

AK-2292 is a first-in-class small molecule that potently and selectively induces the degradation of both STAT5A and STAT5B isoforms.[1][2] As a PROTAC, **AK-2292** functions by recruiting an E3 ubiquitin ligase to the STAT5 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This targeted protein degradation offers a powerful therapeutic strategy for cancers driven by aberrant STAT5 signaling, such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[1][2]

Mechanism of Action: AK-2292 as a STAT5 PROTAC Degrader





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Figure 1: Mechanism of **AK-2292**-mediated STAT5 protein degradation.

Quantitative Data Summary

The following tables summarize the in vivo dosing, pharmacokinetics, and efficacy of **AK-2292** in mouse models.

Table 1: In Vivo Dosing and Efficacy of AK-2292 in MV4-11 Xenograft Model



Parameter	Value	Reference
Mouse Strain	SCID (Severe Combined Immunodeficient)	[4]
Tumor Model	MV4-11 human AML xenograft	[4]
Dose Range	50, 100, 200 mg/kg	[4]
Administration Route	Intraperitoneal (IP) injection	[4]
Dosing Schedule	Once daily, 5 days a week for 3 weeks	[4]
Tumor Growth Inhibition	50% at 50 mg/kg, 60% at 100 mg/kg, 80% at 200 mg/kg	[4]
Toxicity	No significant animal weight loss or other signs of toxicity	[4]

Table 2: Pharmacokinetics of AK-2292 in Mice

Parameter	Value	Reference
Administration Route	Intraperitoneal (IP)	[5]
Plasma Half-life (t½)	1.9 hours	[5]
Clearance (CL)	0.77 L/h/kg	[5]
Volume of Distribution (Vz)	2.1 L/kg	[5]

Experimental Protocols MV4-11 Cell Culture

The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is widely used for studying AML.

 Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.[6]



- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
- Cell Density: Keep the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
- Subculturing: Dilute the cell suspension with fresh medium to a starting density of approximately 2 x 10⁵ cells/mL, 2-3 times per week.[6][7]

MV4-11 Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous MV4-11 xenograft model.

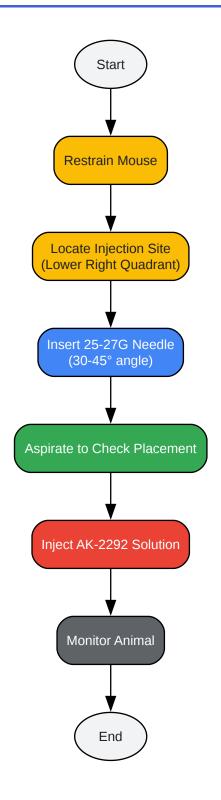
- Animal Strain: Severe Combined Immunodeficient (SCID) or similar immunocompromised mice (e.g., NSG).
- · Cell Preparation:
 - Harvest MV4-11 cells during their logarithmic growth phase.
 - Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or phosphatebuffered saline (PBS).
 - Count the cells and adjust the concentration to 1 x 10⁸ cells/mL.
 - Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice to a final concentration of 5×10^7 cells/mL.[9]
- Subcutaneous Injection:
 - Anesthetize the mouse using an appropriate method (e.g., isoflurane).
 - Shave the fur on the flank of the mouse.
 - \circ Inject 100 µL of the cell/Matrigel suspension (containing 5 x 10^6 cells) subcutaneously into the flank.[4]
 - Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
 - Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).



Preparation and Administration of AK-2292 Dosing Solution

- Vehicle: A common vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO and corn oil.
- Stock Solution Preparation: Prepare a stock solution of AK-2292 in DMSO (e.g., 25 mg/mL).
- Working Solution Preparation:
 - To prepare a 2.5 mg/mL working solution, dilute the 25 mg/mL DMSO stock solution 1:10 in corn oil (1 part stock solution to 9 parts corn oil).
 - Vortex the solution thoroughly to ensure it is a homogenous suspension or clear solution.
- Intraperitoneal (IP) Injection Protocol:
 - Restrain the mouse appropriately.
 - Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
 - Insert a 25-27 gauge needle at a 30-45 degree angle.
 - Aspirate to ensure the needle is not in a blood vessel or organ.
 - Inject the calculated volume of the AK-2292 working solution.
 - Monitor the animal for any adverse reactions post-injection.





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Figure 2: Workflow for intraperitoneal injection of AK-2292 in mice.

Western Blot Analysis of STAT5 and pSTAT5

Methodological & Application



This protocol is for the analysis of STAT5 and phosphorylated STAT5 (pSTAT5) levels in tumor tissue.

- Tumor Lysate Preparation:
 - Excise the tumor from the euthanized mouse and snap-freeze it in liquid nitrogen.
 - Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
 - Incubate the homogenate on ice for 30 minutes.
 - Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
- · Immunoblotting:
 - Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE on an 8-10% gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies for pSTAT5 (Tyr694) and total STAT5 overnight at 4°C.[10][11]
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

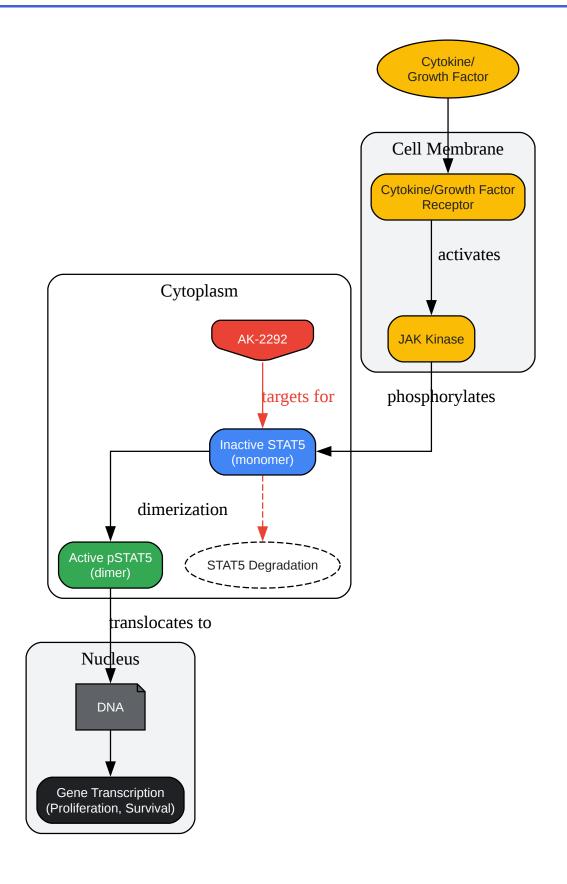


 \circ Normalize the band intensities of pSTAT5 and total STAT5 to a loading control such as β -actin or GAPDH.

Signaling Pathway STAT5 Signaling Pathway

The STAT5 signaling pathway is crucial for cell proliferation, differentiation, and survival.[12] In many cancers, this pathway is constitutively active, promoting tumor growth.[13][14] **AK-2292** targets STAT5 for degradation, thereby inhibiting this pro-survival signaling.





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